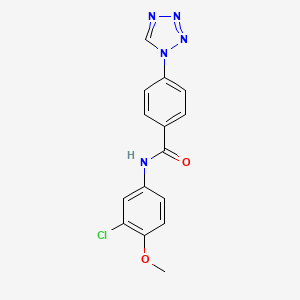

N-(3-chloro-4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide

Beschreibung

N-(3-Chloro-4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a chloro-methoxy-substituted aniline moiety and a tetrazole ring at the para-position of the benzamide scaffold. The chloro and methoxy substituents enhance lipophilicity, while the tetrazole group, a bioisostere for carboxylic acids, contributes to hydrogen-bonding interactions and metabolic stability .

Synthesis of this compound likely follows methodologies analogous to those reported for structurally related benzamides. For instance, nickel-catalyzed reductive aminocarbonylation of aryl halides with nitroarenes (e.g., iodobenzene and 2-chloro-4-nitroanisole) has been employed to synthesize N-(3-chloro-4-methoxyphenyl)benzamide (3c) in 75% yield .

Eigenschaften

Molekularformel |

C15H12ClN5O2 |

|---|---|

Molekulargewicht |

329.74 g/mol |

IUPAC-Name |

N-(3-chloro-4-methoxyphenyl)-4-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C15H12ClN5O2/c1-23-14-7-4-11(8-13(14)16)18-15(22)10-2-5-12(6-3-10)21-9-17-19-20-21/h2-9H,1H3,(H,18,22) |

InChI-Schlüssel |

HHRBYEPJCKZGNB-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(3-Chlor-4-methoxyphenyl)-4-(1H-Tetrazol-1-yl)benzamid umfasst in der Regel die folgenden Schritte:

Bildung des Tetrazolrings: Der Tetrazolring kann durch Cyclisierung eines geeigneten Nitrils mit Natriumazid unter sauren Bedingungen synthetisiert werden.

Kupplungsreaktion: Das Tetrazolzwischenprodukt wird dann mit 3-Chlor-4-methoxyanilin unter Verwendung eines Kupplungsmittels wie N,N'-Dicyclohexylcarbodiimid (DCC) in Gegenwart eines Katalysators wie 4-Dimethylaminopyridin (DMAP) gekoppelt.

Endgültige Amidierung: Das resultierende Zwischenprodukt wird mit 4-Aminobenzoesäure amidiert, um das Endprodukt zu bilden.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung können die Optimierung der oben genannten Synthesewege umfassen, um Ausbeute und Reinheit zu verbessern. Dazu können die Verwendung von Durchflussreaktoren, fortschrittliche Reinigungstechniken und Prozessoptimierung gehören, um die Produktion effizient zu skalieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: N-(3-Chlor-4-methoxyphenyl)-4-(1H-Tetrazol-1-yl)benzamid kann Oxidationsreaktionen eingehen, insbesondere an der Methoxygruppe, was zur Bildung der entsprechenden Aldehyde oder Säuren führt.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen am Tetrazolring oder an der Amidgruppe reduziert werden, was zur Bildung von Aminen oder anderen reduzierten Derivaten führt.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können unter sauren oder basischen Bedingungen verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Wasserstoffgas mit einem Palladiumkatalysator können eingesetzt werden.

Substitution: Nukleophile wie Amine, Thiole oder Alkoxide können in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat verwendet werden.

Hauptsächlich gebildete Produkte

Oxidation: Bildung von Aldehyden oder Carbonsäuren.

Reduktion: Bildung von Aminen oder reduzierten Tetrazolderivaten.

Substitution: Bildung substituierter Phenylderivate mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that compounds containing tetrazole and aromatic systems exhibit significant antimicrobial activity. The tetrazole ring is known for its ability to interact with biological targets, making derivatives like N-(3-chloro-4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide promising candidates in the fight against resistant microbial strains. In vitro studies have shown that similar compounds demonstrate effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Studies on related tetrazole derivatives have reported activity against various cancer cell lines, including breast and lung cancers. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance, compounds with similar structures have been noted to induce apoptosis in cancer cells through various pathways .

Synthesis Methodologies

The synthesis of N-(3-chloro-4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide typically involves multi-step reactions:

- Formation of the Tetrazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and carbonyl compounds.

- Aromatic Substitution : The introduction of the chloro and methoxy groups on the aromatic ring can be performed using standard electrophilic aromatic substitution techniques.

- Final Coupling Reaction : The final step usually involves coupling the tetrazole derivative with an appropriate benzamide to yield the target compound.

Study 1: Antimicrobial Efficacy

A study published in 2020 evaluated the antimicrobial activity of several tetrazole derivatives, including those structurally similar to N-(3-chloro-4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating strong potential for further development as antimicrobial agents .

Study 2: Anticancer Screening

In a separate study focusing on anticancer properties, a series of tetrazole-containing compounds were synthesized and screened against human breast adenocarcinoma (MCF7) cell lines. Results indicated that some derivatives led to significant cell death at low concentrations, suggesting that N-(3-chloro-4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide could be a lead compound for further optimization in cancer therapy .

Wirkmechanismus

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to enzymes and receptors. This binding can inhibit or activate specific pathways, leading to the desired biological effects. The chloro and methoxy groups on the phenyl ring can enhance the compound’s binding affinity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs

Key structural analogs and their distinguishing features are summarized below:

<sup>†</sup>logP values estimated based on substituent contributions.

Key Observations :

- Substituent Effects: The target compound’s chloro and methoxy groups increase lipophilicity compared to the acetyl-substituted analog (logP 2.02 vs. ~2.5) .

- Synthetic Efficiency: Nickel-catalyzed reductive aminocarbonylation enables high-yield synthesis of the benzamide precursor (3c), suggesting scalability for the target compound .

Physicochemical Properties

- Hydrogen-Bonding Capacity: The tetrazole group contributes 7 hydrogen-bond acceptors (vs.

- logD and Bioavailability : The chloro-methoxy substitution likely improves membrane permeability compared to more polar analogs (e.g., acetylphenyl derivatives), balancing solubility and absorption .

Biologische Aktivität

N-(3-chloro-4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound notable for its structural features, including a tetrazole ring and a substituted benzamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Structure and Composition

The compound is characterized by the following molecular structure:

- IUPAC Name : N-(3-chloro-4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide

- Molecular Formula : C15H12ClN5O2

- Molecular Weight : 319.74 g/mol

- InChI : InChI=1S/C15H12ClN5O2/c1-23-14-7-6-10(8-12(14)16)18-15(22)11-4-2-3-5-13(11)21-9-17-19-20-21/h2-9H,1H3,(H,18,22)

Physical Properties

| Property | Value |

|---|---|

| Appearance | White solid |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with tetrazole structures. For instance, related tetrazole derivatives have shown significant activity against various cancer cell lines:

- Breast Adenocarcinoma (MCF-7) : IC50 values around 1.32 to 4.40 µM have been reported for similar compounds, indicating moderate to high efficacy.

- Lung Carcinoma (NCI-H460) : Compounds exhibited IC50 values ranging between 1.32 and 1.62 µM.

- Ovarian Carcinoma (OVCAR-3) : Some derivatives showed exceptional potency, with IC50 values as low as 0.27 µM for closely related structures .

The mechanism of action for N-(3-chloro-4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide likely involves interaction with specific molecular targets such as enzymes or receptors involved in cancer cell proliferation and survival. The tetrazole ring may mimic carboxylate groups in biological systems, facilitating binding to target proteins .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct biological activities:

| Compound Name | IC50 (μM) against MCF-7 | Mechanism of Action |

|---|---|---|

| N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)acetamide | 4.40 | Inhibition of cell proliferation |

| N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)propionamide | 1.62 | Induction of apoptosis |

| N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)butyramide | Not specified | Potential enzyme inhibition |

Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of tetrazole-containing compounds, researchers found that those with a methoxy substitution exhibited enhanced activity against breast cancer cell lines compared to their unsubstituted counterparts. The study indicated that the presence of both the methoxy group and the tetrazole ring was crucial for optimal biological activity .

Study 2: Synthesis and Biological Evaluation

Another investigation focused on synthesizing various tetrazole derivatives, including N-(3-chloro-4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide, followed by biological evaluations which revealed promising results in inhibiting cancer cell growth across multiple lines .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.